molecular formula C14H12N2O8S B14292030 (2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate CAS No. 123658-13-9

(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate

Cat. No.: B14292030
CAS No.: 123658-13-9
M. Wt: 368.32 g/mol
InChI Key: OIXGRSAXFCZZNT-UHFFFAOYSA-N
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Description

(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate is an organic compound that features both nitro and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate typically involves the reaction of 2,6-dinitrophenylmethanol with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing nitro groups can make this less favorable.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Electrophilic Aromatic Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Nucleophilic Substitution: Products such as (2,6-dinitrophenyl)methyl amines or thiols.

    Reduction: Products like (2,6-diaminophenyl)methyl 4-methoxybenzene-1-sulfonate.

    Electrophilic Aromatic Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for detecting nucleophiles in biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The nitro groups act as electron-withdrawing groups, making the aromatic ring less reactive towards electrophiles but more susceptible to nucleophilic attack. The sulfonate group can be displaced by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the electronic effects of the nitro and sulfonate groups, which dictate its behavior in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate: Similar structure but with nitro groups at different positions.

    (2,6-Dinitrophenyl)methyl 4-chlorobenzene-1-sulfonate: Similar structure but with a chlorine substituent instead of a methoxy group.

    (2,6-Dinitrophenyl)methyl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(2,6-Dinitrophenyl)methyl 4-methoxybenzene-1-sulfonate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both nitro and sulfonate groups provides a balance of electron-withdrawing effects, making it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

123658-13-9

Molecular Formula

C14H12N2O8S

Molecular Weight

368.32 g/mol

IUPAC Name

(2,6-dinitrophenyl)methyl 4-methoxybenzenesulfonate

InChI

InChI=1S/C14H12N2O8S/c1-23-10-5-7-11(8-6-10)25(21,22)24-9-12-13(15(17)18)3-2-4-14(12)16(19)20/h2-8H,9H2,1H3

InChI Key

OIXGRSAXFCZZNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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